

Structural Analogs of Echitoveniline From Natural Sources: A Technical Guide

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Compound of Interest

Compound Name: *Echitoveniline*

Cat. No.: *B8257838*

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Echitoveniline, an akuammicine-type monoterpenoid indole alkaloid primarily isolated from *Alstonia scholaris*, represents a significant scaffold in natural product chemistry and drug discovery. Its complex architecture and notable biological activities have spurred interest in identifying and characterizing its structural analogs from natural sources. This technical guide provides an in-depth overview of these analogs, presenting key quantitative data, outlining generalized experimental procedures for their isolation, and visualizing structural relationships and isolation workflows.

Core Structural Analogs and Their Biological Activities

The primary natural source for **Echitoveniline** and its analogs is the plant *Alstonia scholaris*, commonly known as the devil tree, which belongs to the Apocynaceae family.^{[1][2]} This plant is a rich reservoir of diverse indole alkaloids, many of which share the core akuammicine skeleton with **Echitoveniline** but feature variations in substitution patterns and oxidation states. These structural modifications can significantly influence their biological profiles.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Echitoveniline** and its naturally occurring structural analogs.

Table 1: Selected Structural Analogs of **Echitoveniline** from *Alstonia scholaris*

Compound Name	Structural Variation from Echitoveniline	Natural Source	Reference
Akuammicine	Lacks the C10-methoxy and C12-hydroxy groups	<i>Alstonia scholaris</i>	[3]
Vincorine	Positional isomer, often studied in synthesis	<i>Alstonia scholaris</i>	
19,20-Dihydroechitoveniline	Reduction of the C19-C20 double bond	<i>Alstonia scholaris</i>	
N(b)-Demethyl-echitoveniline	Lacks the N(b)-methyl group	<i>Alstonia scholaris</i>	
Akuammicine N-oxide	Oxidation at the N(b) position of Akuammicine	<i>Alstonia scholaris</i> trunk bark	[4]

Table 2: Comparative Biological Activity Data of Akuammicine-Type Alkaloids

Compound	Target/Assay	Activity Type	Reported Value	Reference
Akuammicine	Kappa-Opioid Receptor (KOR)	Binding Affinity (Ki)	89 nM	[3]
Akuammicine	Kappa-Opioid Receptor (KOR)	Functional Potency (EC50)	240 nM	[3]
Pseudo-akuammigine	Mu-Opioid Receptor (μ OR)	Functional Potency (IC50)	Micromolar range	[3]
19,20E-Akuammidine	Mycobacterium tuberculosis H37Rv	Antituberculosis (MIC)	4 μ g/mL	[5]
Echitamidine-N-oxide-19-o- β -D-glucopyranoside	Neoplastic Cell Lines	Cytotoxicity (MTT Assay)	Active	[6]
Various Akuammicine Alkaloids	Phenylephrine-induced contraction	Vasorelaxant Activity (EC50)	< 10 μ M	[1]

Experimental Protocols: Isolation and Characterization

The isolation of **Echitoveniline** analogs from natural sources follows a well-established workflow for alkaloid extraction and purification. The following is a generalized methodology synthesized from standard practices reported in the literature.

Generalized Protocol for Isolation

- Plant Material Preparation:
 - Collect the desired plant parts (e.g., trunk bark, leaves, or roots) of *Alstonia scholaris*.
 - Shade dry the material at room temperature to prevent the degradation of thermolabile compounds.

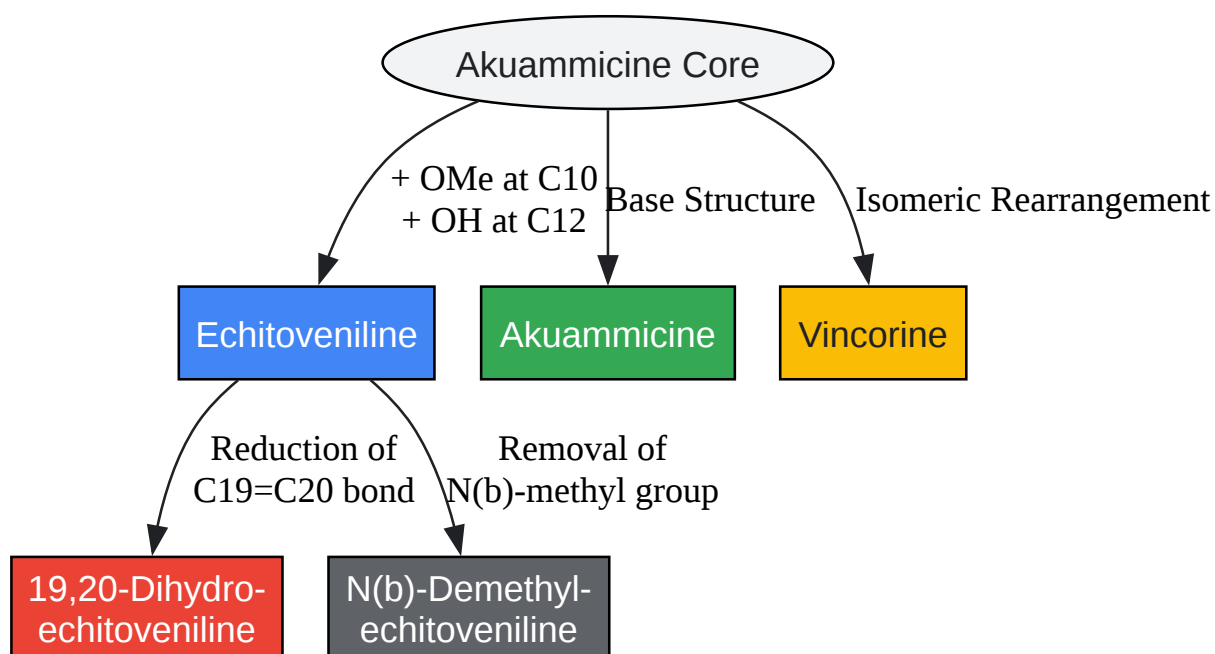
- Pulverize the dried material into a coarse powder to increase the surface area for extraction.
- Extraction:
 - Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a polar solvent, typically methanol or 95% ethanol, at room temperature.
 - Concentrate the resulting crude extract in vacuo using a rotary evaporator at a temperature below 40°C to yield a thick, viscous residue.
- Acid-Base Partitioning for Alkaloid Enrichment:
 - Suspend the crude ethanolic extract in distilled water and acidify with a dilute acid (e.g., 3% HCl) to a pH of ~2. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.
 - Wash the acidic aqueous solution with a nonpolar solvent like hexane or chloroform to remove neutral and acidic lipophilic compounds.
 - Basify the remaining aqueous layer by adding a base (e.g., NaOH or NH₄OH) to adjust the pH to ~10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
 - Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent, such as chloroform or dichloromethane, to transfer the free alkaloids into the organic phase.
 - Collect and concentrate the organic layers to yield a crude alkaloidal fraction.
- Chromatographic Purification:
 - Subject the crude alkaloidal fraction to column chromatography over a stationary phase like silica gel.
 - Elute the column with a gradient solvent system, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a chloroform:methanol gradient).

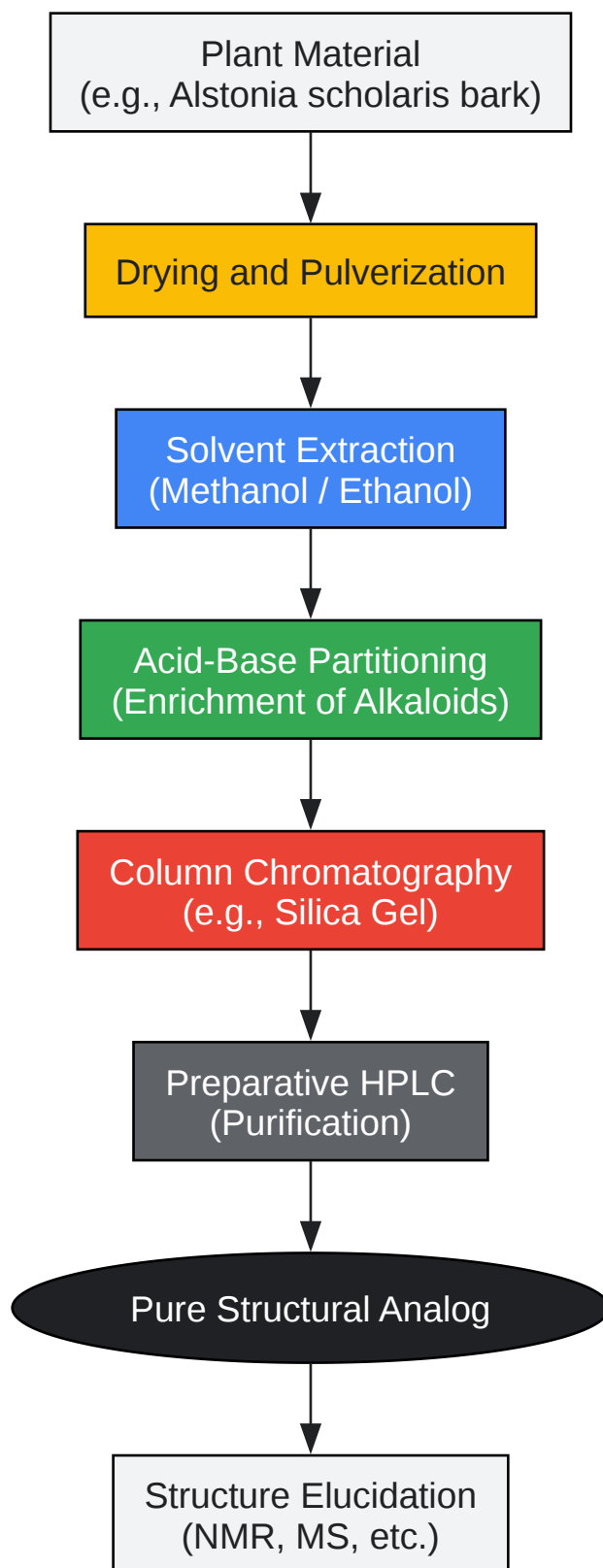
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.
- Pool similar fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column, to isolate the pure alkaloid analogs.
- Structure Elucidation:
 - Identify the structure of the isolated pure compounds using a combination of modern spectroscopic techniques, including:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
 - Infrared (IR) Spectroscopy: To identify key functional groups.
 - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC): To establish the complete chemical structure and stereochemistry of the molecule.

Visualizations: Structural Relationships and Workflows

Structural Relationships of Echitoveniline Analogs

The following diagram illustrates the structural modifications of key analogs relative to the core akuammicine scaffold.





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